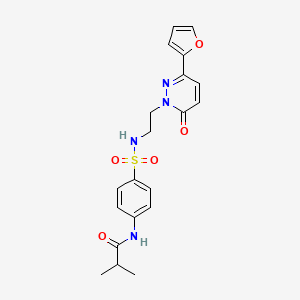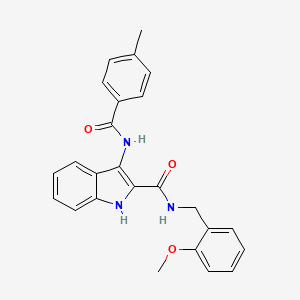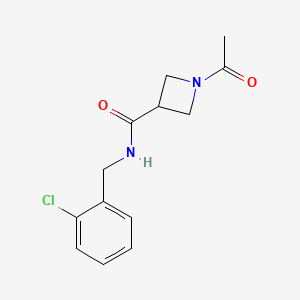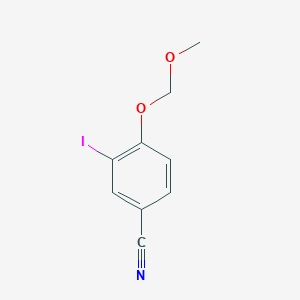
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is also known as BOCM and has a complex molecular structure that makes it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of BOCM is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including peptidases and proteases, by binding to their active sites and preventing substrate binding.
Biochemical and Physiological Effects:
BOCM has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of cell signaling pathways. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BOCM in lab experiments is its high specificity and potency. It can be used at very low concentrations, making it a cost-effective research tool. However, one of the main limitations of using BOCM is its complex synthesis process, which requires specialized equipment and chemicals.
Future Directions
There are several future directions for research involving BOCM. One potential area of research is the development of new inhibitors and compounds based on the structure of BOCM. Another potential direction is the investigation of BOCM's effects on different cellular processes and pathways. Additionally, BOCM's potential as a therapeutic agent for various diseases and conditions could also be explored in future research.
Synthesis Methods
The synthesis of BOCM involves several steps that require the use of specialized equipment and chemicals. The process begins with the preparation of N-methylmorpholine-3-carboxylic acid, which is then reacted with benzyl bromide to form benzyl N-methylmorpholine-3-carboxylate. This intermediate product is further reacted with cyanomethyl magnesium bromide to form the final product, BOCM.
Scientific Research Applications
BOCM has several potential applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a research tool to investigate the mechanism of action of various enzymes and proteins. BOCM is also used to study the effects of different compounds on cellular processes, such as apoptosis and cell signaling.
properties
IUPAC Name |
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-17(8-7-16)15(20)13-10-21-11-14(19)18(13)9-12-5-3-2-4-6-12/h2-6,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSXZHTMGTVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)


![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)




![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)
![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)